4-Methylmorpholine N-oxide
Overview
Description
4-Methylmorpholine N-oxide is an organic compound with the molecular formula C₅H₁₁NO₂. It is a heterocyclic amine oxide and a derivative of morpholine. This compound is widely used in organic chemistry as a co-oxidant and sacrificial catalyst in various oxidation reactions, such as osmium tetroxide oxidations and the Sharpless asymmetric dihydroxylation . It is commercially available both as a monohydrate and as an anhydrous compound .
Biochemical Analysis
Biochemical Properties
4-Methylmorpholine N-oxide is known for its strong polar and energy-rich N–O bonds, which are thought to break the complex hydrogen bond network of cellulose, eventually effecting cellulose dissolution . This property makes it a valuable chemical in dissolving, activating, and modifying cellulosic substrates .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a solvent in the production of cellulose fibers . It is used in the Lyocell process, an industrial alternative to the environmentally controversial viscose (rayon) process . The fact that this compound is fully biodegradable, non-toxic, and non-ecotoxic, especially with respect to aquatic systems, contributes to its wide acceptance and usage in research labs .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a co-oxidant and sacrificial catalyst in oxidation reactions . It is used in organic chemistry for instance in osmium tetroxide oxidations and the Sharpless asymmetric dihydroxylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the thermal characteristics of this compound have been studied using accelerating rate calorimetry . It was found that the “onset” temperature was reduced to the minimum temperature with 391.67 K as the molar ratio of this compound to hydrogen peroxide was 3:1 .
Metabolic Pathways
The metabolic pathways of this compound involve its biotransformation to N-methylmorpholine by strains of E. coli . Subsequent conversion to morpholine then enables its complete metabolism by strains of Mycobacterium via glycolate-ethanolamine pathways .
Transport and Distribution
Given its solubility in polar solvents, especially water , it can be inferred that it may be transported and distributed within cells and tissues through passive diffusion or facilitated transport mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylmorpholine N-oxide can be synthesized through the oxidation of 4-methylmorpholine using hydrogen peroxide or other suitable oxidizing agents . The reaction typically involves the controlled addition of hydrogen peroxide to an aqueous solution of 4-methylmorpholine, leading to the formation of this compound as the major product . The oxide can be dehydrated by drying under high vacuum for 2-3 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of nano metal oxides as catalysts. The process includes the following steps :
- Adding the nano metal oxide to 4-methylmorpholine and mixing thoroughly.
- Dropwise addition of a hydrogen peroxide solution to the mixture.
- Raising the temperature to accelerate the reaction.
- Filtering and distilling the solution under reduced pressure to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methylmorpholine N-oxide undergoes various types of reactions, including oxidation, reduction, and substitution . It is particularly known for its role as a co-oxidant in oxidation reactions.
Common Reagents and Conditions
Oxidation: In the presence of osmium tetroxide (OsO₄), this compound acts as a co-oxidant to facilitate the dihydroxylation of alkenes.
Reduction: It can be reduced to 4-methylmorpholine using copper hydride in an alkaline solution.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Major Products Formed
Dihydroxylation of Alkenes: Cis-1,2-diols.
Oxidation of Alcohols: Aldehydes and ketones.
Reduction: 4-Methylmorpholine.
Scientific Research Applications
4-Methylmorpholine N-oxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 4-Methylmorpholine N-oxide exerts its effects involves its strong oxidative capabilities. The compound’s N-oxide functional group facilitates the transfer of oxygen atoms to substrates, enabling various oxidation reactions . In the presence of osmium tetroxide, it regenerates the catalyst by transferring oxygen atoms, thus maintaining the catalytic cycle . This mechanism is crucial for its role in dihydroxylation and other oxidation processes.
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine N-oxide: A closely related compound with similar oxidative properties.
Tetrapropylammonium Perruthenate (TPAP): Often used in conjunction with 4-Methylmorpholine N-oxide for oxidation reactions.
Dimethyl Sulfoxide (DMSO): Another oxidizing agent used in organic synthesis.
Uniqueness
This compound is unique due to its ability to selectively oxidize secondary alcohols to ketones without affecting other functional groups . This selectivity, combined with its stability under a wide range of temperatures and pH levels, makes it a preferred reagent in many synthetic organic chemistry processes .
Properties
IUPAC Name |
4-methyl-4-oxidomorpholin-4-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTLOKWAGJYHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029287 | |
Record name | 4-Methylmorpholine 4-oxide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3029287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White hygroscopic solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Morpholine, 4-methyl-, 4-oxide | |
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Record name | 4-Methylmorpholine 4-oxide | |
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CAS No. |
7529-22-8 | |
Record name | N-methylmorpholine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7529-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl morpholine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529228 | |
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Record name | 4-Methylmorpholine 4-oxide | |
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Record name | 4-Methylmorpholine 4-oxide | |
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Record name | Morpholine, 4-methyl-, 4-oxide | |
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Record name | 4-Methylmorpholine 4-oxide | |
Source | EPA DSSTox | |
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Record name | 4-methylmorpholine 4-oxide, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.538 | |
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Record name | METHYL MORPHOLINE OXIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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